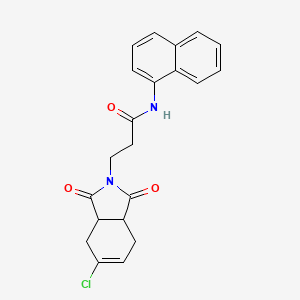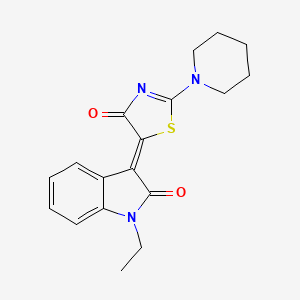methanone](/img/structure/B11653770.png)
[3-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the pyrazoline class, which features a nitrogen-based hetero-aromatic ring structure. Pyrazolines and their derivatives have garnered attention due to their confirmed biological and pharmacological activities.
- These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for this compound are not readily available in the literature. researchers often employ various methods to synthesize pyrazolines, such as cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
- Industrial production methods would require further investigation.
Chemical Reactions Analysis
- Pyrazolines can undergo diverse reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Pyrazolines can be oxidized to pyrazoles using oxidants like chromic acid or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction with hydrazine hydrate or sodium borohydride can yield pyrazolidines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazoline ring.
- Major products formed from these reactions would vary based on the specific starting materials and reaction conditions.
Scientific Research Applications
- This compound’s applications span multiple fields:
Chemistry: As a versatile scaffold for drug development.
Biology: Potential bioactivity, including interactions with enzymes and cellular components.
Medicine: Investigate its therapeutic potential.
Industry: Explore its use in materials science or chemical processes.
Mechanism of Action
- Unfortunately, detailed information about the specific molecular targets and pathways involved in this compound’s effects is not readily available. Further research would be needed to elucidate its mechanism.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, you can explore related pyrazolines and compare their properties and activities.
Remember that this compound’s full name is quite complex, so researchers might refer to it by its chemical shorthand or other identifiers
Properties
Molecular Formula |
C27H27N3O8 |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H27N3O8/c1-34-22-10-9-16(12-23(22)35-2)20-15-21(17-7-6-8-19(11-17)30(32)33)29(28-20)27(31)18-13-24(36-3)26(38-5)25(14-18)37-4/h6-14,21H,15H2,1-5H3 |
InChI Key |
SWIWKFYOBLSYFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)
![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)
![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11653720.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
![5-(cyclopropylcarbonyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11653736.png)

![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)

![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![5-(4-chlorophenyl)-3-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11653773.png)
![[2-(morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate](/img/structure/B11653777.png)
![(6Z)-2-ethyl-5-imino-6-[4-(1-phenylethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653778.png)
![1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)
